

Spectroscopic Analysis of 2-Methoxy-1,3-dithiane: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1,3-dithiane is a sulfur-containing heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its effective utilization. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for **2-Methoxy-1,3-dithiane**. However, it is important to note that a comprehensive set of experimentally verified spectroscopic data for this specific compound is not readily available in publicly accessible databases and literature. The data presented herein is based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **2-Methoxy-1,3-dithiane**. These values are predictive and await experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data



Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2 (CH)	4.5 - 5.0	Singlet	-
H-4, H-6 (ax) (CH ₂)	2.8 - 3.2	Multiplet	-
H-4, H-6 (eq) (CH ₂)	2.5 - 2.9	Multiplet	-
H-5 (ax) (CH ₂)	1.9 - 2.2	Multiplet	-
H-5 (eq) (CH ₂)	1.7 - 2.0	Multiplet	-
OCH₃	3.3 - 3.6	Singlet	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2 (CH)	80 - 90
C-4, C-6 (CH ₂)	28 - 35
C-5 (CH ₂)	24 - 30
OCH₃	55 - 60

Table 3: Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
C-H stretch (alkane)	2850 - 3000	Medium-Strong
C-O stretch (ether)	1050 - 1150	Strong
C-S stretch	600 - 800	Weak-Medium

Table 4: Predicted Mass Spectrometry (MS) Data



Fragment Ion (m/z)	Proposed Structure	Relative Abundance
150	[M] ⁺ (Molecular Ion)	Moderate
119	[M - OCH ₃] ⁺	High
75	[CH(OCH ₃)S] ⁺	High
106	[C4H6S2] ⁺	Moderate

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **2-Methoxy-1,3-dithiane** are not available due to the lack of published experimental work. However, standard methodologies for each technique would be employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be referenced to tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
- Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer, likely
 using electron ionization (EI) to generate fragment ions and determine the fragmentation
 pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental
 composition of the molecular ion and key fragments.

Structural Confirmation Workflow

The complementary nature of these spectroscopic techniques is essential for the unambiguous structural elucidation of **2-Methoxy-1,3-dithiane**. The logical workflow for confirming the structure is outlined in the diagram below.



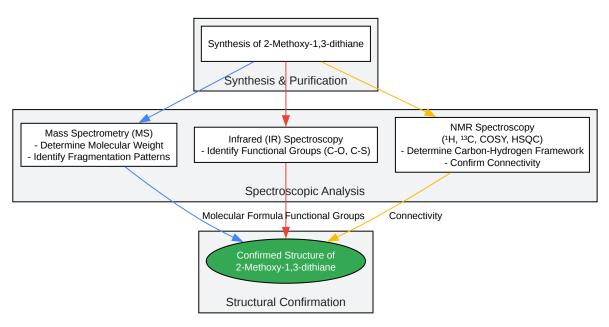


Diagram 1: Spectroscopic Workflow for Structural Elucidation

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Caption: Workflow for the structural confirmation of **2-Methoxy-1,3-dithiane**.

This diagram illustrates how the combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides complementary information to definitively establish the chemical structure of the target compound.

Conclusion

While experimental data for **2-Methoxy-1,3-dithiane** is not currently available in the public domain, this guide provides a predictive framework for its spectroscopic characteristics. The presented data and workflow will be a valuable resource for researchers involved in the synthesis and characterization of this and related compounds. Further experimental work is necessary to validate these predictions and fully elucidate the spectroscopic properties of **2-Methoxy-1,3-dithiane**.



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